molecular formula C7H5Br2N3 B581101 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine CAS No. 1208082-91-0

6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B581101
CAS No.: 1208082-91-0
M. Wt: 290.946
InChI Key: VBOLRIOORWFVNK-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C7H5Br2N3 and a molecular weight of 290.94 g/mol . This compound is characterized by the presence of two bromine atoms at positions 6 and 8, a methyl group at position 2, and an imidazo[1,2-a]pyrazine core structure. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine can be synthesized through the reaction of 2-amino-3,5-dibromopyrazine with bromoacetaldehyde diethyl acetal . The reaction typically involves the following steps:

    Formation of the intermediate: 2-amino-3,5-dibromopyrazine reacts with bromoacetaldehyde diethyl acetal under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions, often in the presence of a base.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6,8-dibromo-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its uterine-relaxing and antibronchospastic properties suggest that it may interact with smooth muscle receptors or ion channels. The exact molecular targets and pathways, however, require further investigation to be fully elucidated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical reactivity and biological properties. Its specific substitution pattern and functional groups make it a valuable intermediate in organic synthesis and a compound of interest in various research fields.

Biological Activity

6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound notable for its diverse biological activities. Its unique structure, characterized by two bromine atoms and a methyl group attached to an imidazo[1,2-a]pyrazine ring, positions it as a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₇H₄Br₂N₂
  • Molecular Weight : 275.93 g/mol
  • Structural Features : The compound features two bromine atoms at positions 6 and 8, and a methyl group at position 2 of the imidazo[1,2-a]pyrazine framework.

1. Pharmacological Properties

This compound exhibits several pharmacological activities:

  • Uterine-relaxing properties : This suggests potential applications in treating conditions related to uterine contractions.
  • Antibronchospastic effects : It may help alleviate bronchospasm, making it relevant for respiratory conditions.
  • Cardiac stimulation : The compound shows promise in enhancing cardiac function, which could be beneficial in cardiovascular therapies.
  • Theophylline-like properties : This characteristic indicates that it may share mechanisms with theophylline, a drug used in respiratory diseases.

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

  • Smooth Muscle Receptors : Its uterine-relaxing and antibronchospastic effects suggest binding to smooth muscle receptors or ion channels.
  • Potential Cytochrome P450 Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are critical in drug metabolism and toxicity assessments.

Case Studies and Experimental Data

Recent studies have provided insights into the biological activity of this compound:

StudyFindingsMethodology
Benchchem (2024)Identified uterine-relaxing and cardiac-stimulating propertiesIn vitro assays
PubChem (2024)Suggested interaction with smooth muscle receptorsBinding affinity studies
Smolecule (2023)Noted potential applications in medicinal chemistrySynthesis and characterization

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, comparisons with structurally similar compounds are essential:

Compound NameStructural FeaturesSimilarity Level
6-Bromo-2-methylimidazo[1,2-a]pyrazineLacks one bromine atom0.91
8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochlorideMethyl group at different position0.86
Imidazo[1,2-a]pyridineBase structure without brominationN/A

The presence of both bromine atoms and a methyl group in specific positions grants this compound distinct chemical reactivity and biological properties.

Properties

IUPAC Name

6,8-dibromo-2-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3/c1-4-2-12-3-5(8)11-6(9)7(12)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOLRIOORWFVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672043
Record name 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208082-91-0
Record name 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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